N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
CAS No.: 1354961-14-0
Cat. No.: VC2828292
Molecular Formula: C10H18ClF3N2O
Molecular Weight: 274.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354961-14-0 |
|---|---|
| Molecular Formula | C10H18ClF3N2O |
| Molecular Weight | 274.71 g/mol |
| IUPAC Name | N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H17F3N2O.ClH/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8;/h8,14H,2-7H2,1H3;1H |
| Standard InChI Key | MFGUGKVVPWASQN-UHFFFAOYSA-N |
| SMILES | CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl |
| Canonical SMILES | CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride consists of a piperidine ring with a carboxamide substituent at the 3-position. The carboxamide nitrogen carries both an ethyl group and a 2,2,2-trifluoroethyl group, with the entire molecule being present as a hydrochloride salt. The piperidine ring provides a basic nitrogen that forms the salt with hydrochloric acid, while the trifluoroethyl group significantly impacts the compound's lipophilicity and metabolic stability.
Physical and Chemical Properties
The compound has a molecular formula of C₁₀H₁₇F₃N₂O·HCl and a calculated molecular weight of approximately 274.71 g/mol. The base compound (without the hydrochloride) has a molecular weight of 238.25 g/mol. As a hydrochloride salt, the compound typically exhibits enhanced water solubility compared to its free base form, which is beneficial for pharmaceutical formulations and biological testing.
The following table summarizes the key physical and chemical properties of N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇F₃N₂O·HCl |
| Molecular Weight | 274.71 g/mol |
| Base Compound Weight | 238.25 g/mol |
| IUPAC Name | N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride |
| Physical Appearance | Typically a white to off-white crystalline solid |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
| Melting Point | Data not available in search results |
| LogP | Higher than base compound due to presence of trifluoroethyl group |
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H17F3N2O/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8 |
| Standard InChIKey | OKENCYUXGIOWGA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(F)(F)F)C(=O)C1CCCNC1 |
Synthesis Methods
General Synthetic Approaches
Mechanisms of Action and Biological Activity
Structure-Activity Relationships
The trifluoroethyl group significantly enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. This structural feature often leads to improved pharmacokinetic properties in drug candidates. The piperidine ring provides a basic center that can interact with acidic residues in biological targets, while the carboxamide functionality can participate in hydrogen bonding interactions.
The following table compares structural features and their potential impact on biological activity:
| Structural Feature | Potential Impact on Biological Activity |
|---|---|
| Piperidine Ring | Provides conformational rigidity and a basic nitrogen center for target binding |
| Trifluoroethyl Group | Enhances lipophilicity, metabolic stability, and membrane permeability |
| Carboxamide Functionality | Offers hydrogen bond donor/acceptor capabilities for target interactions |
| Hydrochloride Salt Form | Improves water solubility and bioavailability |
Pharmaceutical Applications
Drug Development Considerations
The hydrochloride salt form provides several advantages in drug development, including:
-
Improved water solubility for enhanced bioavailability
-
Better chemical stability under various storage conditions
-
Potentially improved crystallinity for manufacturing processes
-
Enhanced absorption in physiological environments
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride. The following table presents a comparative analysis of these related compounds:
Pharmacological Differences
The structural variations among these compounds likely result in different pharmacological profiles. For instance:
-
The position of the trifluoromethyl/trifluoroethyl group significantly affects the electron distribution and lipophilicity of the molecule.
-
The nature of the functional group (amide versus ester) impacts metabolic stability and binding interactions.
-
The salt form (hydrochloride) affects solubility, absorption, and bioavailability.
These differences can lead to varying potencies, selectivities, and pharmacokinetic properties among the compounds, making each suitable for different research or therapeutic applications.
Research Applications
Laboratory Applications
In laboratory settings, this compound may be used as:
-
A reference standard for analytical methods development
-
A starting material for the synthesis of more complex molecules
-
A probe for studying specific biological pathways or targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume